molecular formula C11H10FN3 B15057421 4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B15057421
M. Wt: 203.22 g/mol
InChI Key: RCAVOUQOAYRTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a fluorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-fluoroaniline with malononitrile to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly through the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
  • 4-Amino-1-(4-bromophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
  • 4-Amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

Uniqueness

4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

4-amino-1-(4-fluorophenyl)-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C11H10FN3/c12-9-1-3-10(4-2-9)15-6-8(5-13)11(14)7-15/h1-4H,6-7,14H2

InChI Key

RCAVOUQOAYRTGB-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CN1C2=CC=C(C=C2)F)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.